molecular formula C4H6BF3O2 B13545760 [(1R,2R)-2-(trifluoromethyl)cyclopropyl]boronic acid

[(1R,2R)-2-(trifluoromethyl)cyclopropyl]boronic acid

Cat. No.: B13545760
M. Wt: 153.90 g/mol
InChI Key: IOCVFDFVXYMNBR-PWNYCUMCSA-N
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Description

rac-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]boronic acid is a boronic acid derivative characterized by the presence of a trifluoromethyl group attached to a cyclopropyl ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, particularly in the context of cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]boronic acid typically involves the following steps:

    Cyclopropanation: The initial step involves the formation of the cyclopropyl ring. This can be achieved through the reaction of an alkene with a diazo compound in the presence of a metal catalyst.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via radical trifluoromethylation. This process involves the generation of a trifluoromethyl radical, which then adds to the cyclopropyl ring.

    Boronic Acid Formation: The final step involves the conversion of the trifluoromethylated cyclopropyl compound to the boronic acid derivative. This can be achieved through the reaction of the trifluoromethylated cyclopropyl compound with a boron reagent under suitable conditions.

Industrial Production Methods

Industrial production of rac-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]boronic acid follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

rac-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki–Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., toluene or ethanol).

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Suzuki–Miyaura Coupling: Formation of biaryl or styrene derivatives.

    Oxidation: Formation of alcohols or ketones.

    Substitution: Formation of substituted trifluoromethylcyclopropyl derivatives.

Scientific Research Applications

rac-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of rac-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]boronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid and trifluoromethyl groups. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]boronic acid is unique due to the combination of the boronic acid and trifluoromethyl groups. This combination imparts distinct reactivity and properties, making it a versatile compound in organic synthesis and drug design.

Properties

Molecular Formula

C4H6BF3O2

Molecular Weight

153.90 g/mol

IUPAC Name

[(1R,2R)-2-(trifluoromethyl)cyclopropyl]boronic acid

InChI

InChI=1S/C4H6BF3O2/c6-4(7,8)2-1-3(2)5(9)10/h2-3,9-10H,1H2/t2-,3-/m1/s1

InChI Key

IOCVFDFVXYMNBR-PWNYCUMCSA-N

Isomeric SMILES

B([C@@H]1C[C@H]1C(F)(F)F)(O)O

Canonical SMILES

B(C1CC1C(F)(F)F)(O)O

Origin of Product

United States

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